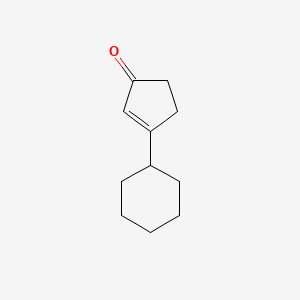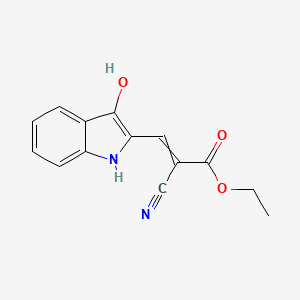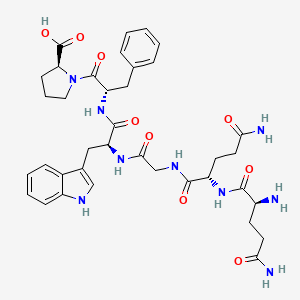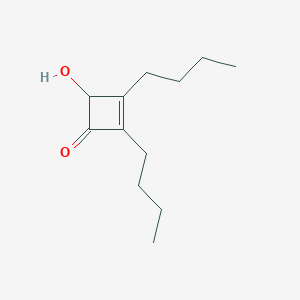![molecular formula C12H12Br2 B14272261 Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- CAS No. 151265-24-6](/img/structure/B14272261.png)
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- is a compound that belongs to the bicyclo[3.1.0]hexane family. These compounds are characterized by their unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring. The presence of bromine atoms and a phenyl group in this compound adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes often involves the annulation of cyclopropenes with aminocyclopropanes. For instance, a (3 + 2) annulation process can be employed, where cyclopropenes react with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation . This method yields a range of cyclopropene and cyclopropylaniline derivatives with high diastereoselectivity.
Industrial Production Methods
Industrial production methods for bicyclo[3.1.0]hexane derivatives typically involve large-scale cyclopropanation reactions. These reactions often use carbenes and metallocarbenes to form the three-membered ring, which is then fused to a five-membered ring . The process is optimized for high yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the production of high-performance materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The presence of bromine atoms and a phenyl group enhances its reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: The parent compound without the bromine and phenyl substitutions.
3,6-Dioxa-bicyclo[3.1.0]hexane-2,4-dione: A compound with oxygen atoms in the ring structure.
Uniqueness
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- is unique due to the presence of bromine atoms and a phenyl group, which significantly alter its chemical properties and reactivity compared to other bicyclo[3.1.0]hexane derivatives. These substitutions make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
151265-24-6 |
|---|---|
Fórmula molecular |
C12H12Br2 |
Peso molecular |
316.03 g/mol |
Nombre IUPAC |
6,6-dibromo-1-phenylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H12Br2/c13-12(14)10-7-4-8-11(10,12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
Clave InChI |
PTTFLXLJFPETSM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)(C2(Br)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


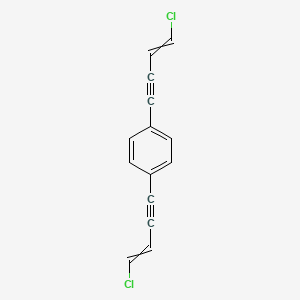
![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
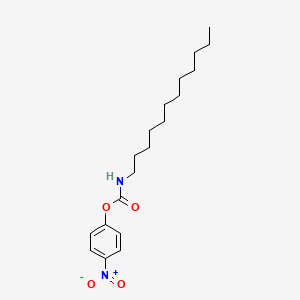
![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
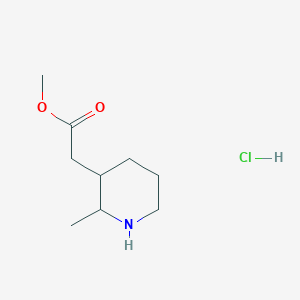
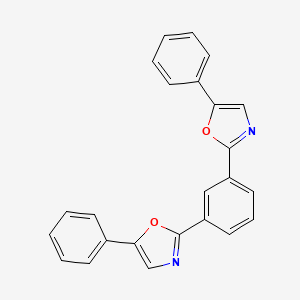
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)

![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
